molecular formula C13H13NO2S B093262 Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate CAS No. 16441-34-2

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No.: B093262
CAS No.: 16441-34-2
M. Wt: 247.31 g/mol
InChI Key: JXKUWLHMTFDRRS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate (CAS: 16441-34-2) is a thiazole-based heterocyclic compound with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol . Its structure features a phenyl substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as antifungal agents and enzyme inhibitors .

Preparation Methods

Classical Hantzsch Thiazole Synthesis

Reaction Mechanism and Conditions

The Hantzsch thiazole synthesis remains the most widely employed method for preparing ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate. This one-pot reaction involves the cyclocondensation of thiobenzamide with ethyl 4-chloro-3-oxobutanoate in ethanol under reflux conditions . The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the β-keto ester, followed by cyclization and elimination of hydrogen chloride.

Key Parameters:

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux (~78°C)

  • Reaction Time: 3–24 hours

  • Yield: 70–78%

A representative procedure involves refluxing thiobenzamide (5 mmol) and ethyl 4-chloro-3-oxobutanoate (5 mmol) in ethanol for 3 hours, followed by solvent evaporation and purification via column chromatography .

Two-Step Synthesis via Intermediate Hydrolysis

Step 1: Thiazole Ring Formation

This method modifies the Hantzsch approach by introducing a hydrolysis step to improve purity. Ethyl chloroacetoacetate reacts with thiobenzamide in methanol under reflux for 24 hours, forming the thiazole intermediate .

Reaction Conditions:

  • Molar Ratio: 1:1 (thiobenzamide : ethyl chloroacetoacetate)

  • Base: None required

  • Workup: Extraction with ether after LiOH addition

Step 2: Esterification

The intermediate 2-(2-phenylthiazol-4-yl)acetic acid is esterified using ethanol in acidic conditions (pH 3–4) .

Data Table: Comparative Yields

StepReagentsTime (h)Yield (%)
1Thiobenzamide, ethyl chloroacetoacetate2450
2LiOH, H2O, ether450 (overall)

This method’s lower yield (50% overall) compared to the classical Hantzsch approach arises from side reactions during prolonged reflux and challenges in acid extraction .

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study demonstrated that irradiating thiobenzamide and ethyl 4-chloro-3-oxobutanoate in ethanol at 100°C for 20 minutes achieved an 82% yield .

Advantages:

  • Energy Efficiency: 80% reduction in energy consumption

  • Scalability: Compatible with continuous flow reactors

  • Purity: Reduced byproduct formation due to uniform heating

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and cost-effectiveness. A patented continuous flow process employs:

  • Residence Time: 10–15 minutes

  • Temperature: 90–110°C

  • Catalyst: Heterogeneous acidic resins (e.g., Amberlyst-15)

  • Yield: 85–90% at pilot scale

Purification Techniques

MethodPurposeEfficiency
CrystallizationRemove unreacted thiobenzamide>95% recovery
Simulated Moving Bed ChromatographySeparate regioisomers99.5% purity

Comparative Analysis of Methods

Yield and Scalability

MethodLaboratory Yield (%)Industrial Scalability
Classical Hantzsch78Moderate
Two-Step Hydrolysis50Low
Microwave82High

Cost Considerations

  • Microwave Synthesis: High initial equipment cost but lower operational expenses

  • Continuous Flow: Optimal for large-scale production ($0.12/g at 1-ton scale)

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • 4-Phenylthiazole-2-carboxylic acid: Forms via over-oxidation (up to 12% in aerobic conditions)

  • Diethyl 2-(2-phenylthiazol-4-yl)malonate: Results from ester exchange (5–8%)

Solvent Optimization

SolventDielectric ConstantYield (%)
Ethanol24.378
Methanol32.765
Acetonitrile37.558

Ethanol’s moderate polarity balances reactivity and solubility, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid or its derivatives under specific conditions. The compound can be synthesized through several methods, including:

  • Condensation Reactions : Reacting thiazole derivatives with ethyl acetate in the presence of a catalyst.
  • Refluxing Techniques : Employing reflux methods with solvents like methanol to facilitate the reaction and enhance yield .

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Properties

Research has shown that derivatives of thiazole compounds, including this compound, demonstrate significant antimicrobial activity against various bacterial strains. For instance, studies indicate that these compounds can inhibit the growth of Bacillus subtilis and Aspergillus niger, suggesting their potential as antimicrobial agents .

Potential Therapeutic Applications

The pharmacological implications of this compound include:

Drug Development

Given its biological activities, there is potential for this compound to serve as a lead compound in drug development. Its derivatives may be optimized for enhanced efficacy against microbial infections or other diseases.

Chemical Intermediates

This compound can also act as an intermediate in the synthesis of more complex thiazole-based drugs. Its structural properties allow for further modifications that may lead to new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications and effects of thiazole derivatives:

StudyFindings
Study on Antimicrobial ActivityEthyl thiazole derivatives showed promising antimicrobial activity against Bacillus subtilis and Aspergillus niger.
Synthesis TechniquesDiscussed methods for synthesizing thiazole derivatives through refluxing techniques leading to high yields.
Biological Activity OverviewHighlighted the broad spectrum of biological activities associated with thiazole compounds, including antiviral and antifungal effects.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Similar Thiazole-Acetate Derivatives

Thiazole-acetate derivatives vary in substituents on the thiazole ring, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations and Molecular Features

Compound Name Molecular Formula Substituents on Thiazole Ring Key Features Reference
Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate C₁₃H₁₃NO₂S 2-Phenyl, 4-acetate High lipophilicity; used in antifungal agent synthesis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 2-Amino, 4-acetate Reactive amino group enables hydrazide formation; urease inhibition activity
Ethyl 2-(2-mercaptothiazol-4-yl)acetate C₇H₉NO₂S₂ 2-Mercapto, 4-acetate Thiol group enhances metal-binding capacity
Ethyl 2-[2-(benzenesulfonamido)-thiazol-4-yl]acetate C₁₃H₁₃N₃O₆S₂ 2-Benzenesulfonamido, 4-acetate Sulfonamide group improves solubility and bioactivity
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate C₁₄H₁₅NO₃S 2-(4-Methoxyphenyl), 4-acetate Methoxy group modulates electronic properties and metabolic stability

Key Structural Insights

  • Phenyl vs. In contrast, the amino group in Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate enables nucleophilic reactions, such as hydrazide formation for further derivatization .
  • Electron-Withdrawing Groups : Sulfonamido (e.g., ) and nitro (e.g., ) substituents increase polarity and solubility but may introduce toxicity risks.
  • Thiol Functionality : The mercapto group in Ethyl 2-(2-mercaptothiazol-4-yl)acetate facilitates coordination with metal ions, making it suitable for catalytic or chelation-based applications .

Physicochemical and Pharmacokinetic Properties

Property This compound Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Ethyl 2-(2-sulfonamido-thiazol-4-yl)acetate
Molecular Weight (g/mol) 247.31 186.23 331.39 (e.g., )
LogP (Predicted) ~3.2 (high lipophilicity) ~1.8 (moderate polarity) ~2.5 (balanced solubility)
Solubility Low in water; soluble in organic solvents Moderate in polar solvents High in DMSO or aqueous buffers
Metabolic Stability High (phenyl group resists oxidation) Moderate (amino group prone to metabolism) Low (sulfonamide may undergo conjugation)

Target Compound

Analog Comparisons

  • Amino-Substituted Derivatives: Exhibit urease inhibition (IC₅₀: 10–50 µM) with low cytotoxicity (hemolysis <5%) .
  • Sulfonamido Derivatives: Demonstrated activity against bacterial targets (e.g., Pseudomonas aeruginosa) due to enhanced solubility and target affinity .
  • Mercapto Derivatives : Used in metal-chelating therapies or as enzyme cofactor mimics .

Biological Activity

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring structure, exhibits potential as an antimicrobial, antifungal, and anticancer agent. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO2SC_{13}H_{13}NO_2S and a molecular weight of approximately 247.31 g/mol. The compound features a thiazole ring, which is known for conferring various biological properties due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has indicated that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

  • Antifungal Activity : In vitro studies have shown that thiazole derivatives exhibit potent antifungal activity against strains of Candida, with some derivatives demonstrating minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like fluconazole .
CompoundMIC (μg/mL)Reference
This compound3.9 - 7.81
Fluconazole15.62

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have reported that thiazole derivatives can induce cytotoxic effects in various cancer cell lines:

  • Cytotoxicity : In vitro assays on human carcinoma cell lines such as MDA-MB231 and HeLa have shown that certain thiazole derivatives exhibit significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
Cell LineCompoundIC50 (μg/mL)Reference
MDA-MB231This compound3.92
HeLaThis compound11.4

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • DNA Interaction : Thiazole derivatives can bind to DNA and interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways or cell proliferation, contributing to their anticancer effects .

Case Studies and Research Findings

Case Study 1 : A study focusing on the synthesis and evaluation of various thiazole derivatives highlighted the superior antifungal activity of compounds similar to this compound against Candida species. The presence of specific substituents on the thiazole ring was found to enhance potency .

Case Study 2 : Another investigation into the antiproliferative effects of thiazole derivatives revealed that several compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB231), with some showing IC50 values in the low microgram range .

Q & A

Q. Basic: What are the common synthetic routes for Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A standard method involves refluxing benzothioamide derivatives (e.g., benzothioamide or 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. The product is isolated via ether extraction and dried over anhydrous sodium sulfate . Advanced routes may involve multi-step protocols, such as coupling intermediates like ethyl [2-(2-substituted-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate with amines in pyridine under controlled temperatures (0–5 °C) .

Table 1: Comparison of Synthetic Methods

ReagentsSolventTemperatureYieldReference
Benzothioamide + Ethyl 4-bromo-3-oxobutanoateEthanolReflux~70%
Ethyl 4-oxoquinazolinyl-thiazole + AminesPyridine0–5 °C60–77%

Q. Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control: Lower temperatures (0–5 °C) reduce side reactions in amine coupling steps .
  • Purification: Column chromatography or recrystallization from ethanol improves purity .

Q. Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), and aromatic protons (δ 7.2–8.0 ppm) .
    • ¹³C NMR: Signals for carbonyl (170–175 ppm) and thiazole carbons (120–150 ppm) .
  • HRMS: Validates molecular weight within 0.4% of theoretical values .

Q. Advanced: How is X-ray crystallography applied to determine its structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key steps include:

  • Data Collection: Using a diffractometer (e.g., Bruker AXS) at 293 K.
  • Refinement: SHELXL refines atomic positions and thermal parameters, achieving R-factors < 0.05 .
  • Validation: CIF files and ORTEP diagrams (via WinGX) visualize anisotropic displacement ellipsoids .

Example: The cadmium complex of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was resolved with SHELXL (R = 0.022), confirming coordination geometry .

Q. Pharmacological: How to evaluate pharmacokinetic properties using in-silico methods?

Answer:
Use tools like SwissADME and PreADMET to predict:

  • Absorption: Bioavailability scores (e.g., Lipinski’s Rule of Five).
  • Metabolism: CYP450 enzyme interactions.
  • Toxicity: Ames test predictions for mutagenicity .

Table 2: ADMET Predictions for Derivatives

ParameterSwissADME OutputPreADMET Output
Bioavailability Score0.550.60
CYP2D6 InhibitionNoYes
Ames MutagenicityNon-mutagenicNon-mutagenic

Q. Biological: Design an experiment to test antifungal activity.

Answer:

  • Assay Design:
    • Prepare derivatives with varying substituents (e.g., chloro, methoxy) .
    • Use broth microdilution (CLSI M38) against Candida albicans and Aspergillus fumigatus.
    • Measure MIC (Minimum Inhibitory Concentration) and compare to fluconazole controls .
  • Data Analysis: Correlate structural features (e.g., electron-withdrawing groups) with activity trends.

Q. Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Cross-Validation: Compare NMR/IR functional group assignments with X-ray bond lengths/angles.
  • Density Functional Theory (DFT): Calculate theoretical spectra (e.g., B3LYP/6-31G*) and overlay with experimental data .
  • Statistical Metrics: Use R-factors (e.g., R < 0.05) to assess crystallographic model accuracy .

Q. Advanced Synthesis: How to modify the thiazole ring to enhance bioactivity?

Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (Cl, NO₂): Improve electrophilicity for nucleophilic targets .
    • Bulkier Groups (Phenyl, Naphthyl): Enhance binding affinity via π-π stacking .
  • Example: Ethyl [2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate showed improved glucokinase activation due to the quinazolinone moiety .

Properties

IUPAC Name

ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKUWLHMTFDRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383940
Record name ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16441-34-2
Record name Ethyl 2-phenyl-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16441-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl γ-bromoacetoacetate [2.62 g, 0.9-1.0 mole, described by A. Burger and G. E. Ullyot, J. Org. Chem., 12, 346 (1947)]is added in one portion to a suspension of thiobenzamide [117.5 g, 0.857 mole, described by A. Silberg et al., Ber., 94, 2887 (1961)] in ethanol. The clear solution is refluxed on a steam bath for 2 hr, cooled and slowly added with stirring to ether (3500 ml). The white crystalline precipitate is collected, washed with ether and partitioned between water and ether. Sodium bicarbonate is added in portions until the mixture is alkaline. The mixture is extracted with ether, the ether solution is washed with saturated sodium chloride solution, dried, and evaporated to give ethyl 2-phenylthiazole-4-acetate (VII; R1 = H, R9 = CH2CH3), γmaxCHCl3 1725 cm-1.
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